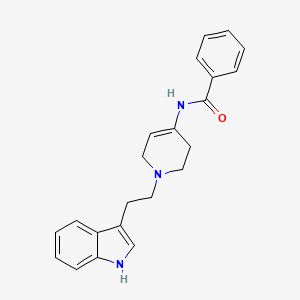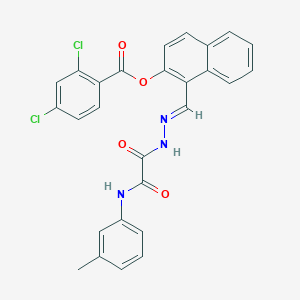![molecular formula C18H13Br2ClN4O2S3 B12008023 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C17H15ClN4O2S3
. - It contains a thiadiazole ring, a sulfanyl group, and an acetohydrazide moiety.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its CAS number: 406202-00-4 .
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not widely available in the literature.
- similar compounds with variations in substituents have been synthesized using various methods, including condensation reactions and cyclizations.
- Researchers typically modify existing synthetic routes to tailor the compound’s properties.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.
Biology: It could be explored as a potential bioactive compound due to its diverse functional groups.
Medicine: Research may focus on its potential as an antiviral, antibacterial, or antitumor agent.
Industry: Applications in materials science or catalysis are possible.
Mechanism of Action
- Unfortunately, specific information about the compound’s mechanism of action is scarce.
- Further research is needed to understand how it interacts with biological targets.
Comparison with Similar Compounds
- Similar compounds include those with different substituents on the thiadiazole ring or benzyl group.
- For example, 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide .
- Highlighting the uniqueness of this compound requires further investigation.
Remember that while this compound shows promise, more research is needed to fully explore its potential applications and mechanisms
Properties
Molecular Formula |
C18H13Br2ClN4O2S3 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H13Br2ClN4O2S3/c19-12-5-11(16(27)14(20)6-12)7-22-23-15(26)9-29-18-25-24-17(30-18)28-8-10-1-3-13(21)4-2-10/h1-7,27H,8-9H2,(H,23,26)/b22-7+ |
InChI Key |
SKOKGBIBVUOFEY-QPJQQBGISA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


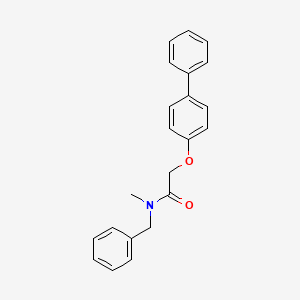
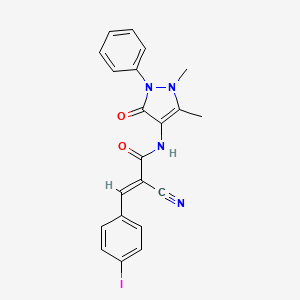
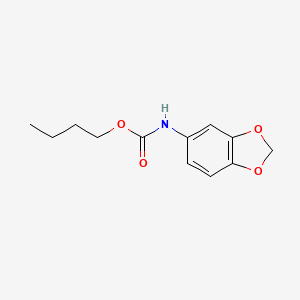
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12007957.png)
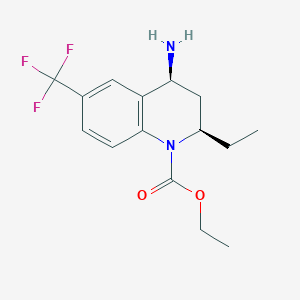
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)

![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)
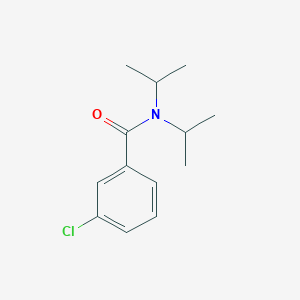

![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)
